Cas no 3403-70-1 (1,1'-(9H-carbazole-3,6-diyl)bis-Ethanone)
1,1'-(9H-carbazole-3,6-diyl)bis-Ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-(9H-carbazole-3,6-diyl)bis-Ethanone
- 3,6-diacetylcarbazole
- (1-Cyclohexylbutyl)cyclohexane
- 1,1'-butane-1,1-diyldicyclohexane
- 1,1'-butylidenebis-cyclohexane
- 1,1'-carbazole-3,6-diyl-bis-ethanone
- 1,1-dicyclohexyl-butane
- 1,1-Dicyclohexylbutane
- 3,6-Diacetylcarbazol
- 3,6-Diacetyl-carbazol
- 3,6-diacetyl-carbazole
- AC1L3MPU
- Cyclohexane, 1,1'-butylidenebis-
- 1,1'-(9H-Carbazole-3,6-diyl)diethanone
- CS-0036861
- CBDivE_014726
- 1,1 inverted exclamation mark -(9H-Carbazole-3,6-diyl)diethanone
- WS-01584
- NSC39030
- W12893
- 3,6-Diacetyl-9H-carbazole
- 1-(6-acetyl-9H-carbazol-3-yl)ethanone
- 1-(6-Acetyl-9H-carbazol-3-yl)-ethanone
- EN300-7355159
- DTXSID80955600
- starbld0009804
- PQLQXNVTTJCZFJ-UHFFFAOYSA-N
- NSC-39030
- AKOS000657356
- SY125114
- 1-(6-ACETYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE
- 1,1'-(9H-Carbazole-3,6-diyl)bis(ethan-1-one)
- 3403-70-1
- SCHEMBL2333579
- Z56758826
- 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one)
- MFCD00551794
- STL360819
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- MDL: MFCD00551794
- Inchi: 1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3
- InChI Key: PQLQXNVTTJCZFJ-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC2=C(C=1)C1C=C(C(C)=O)C=CC=1N2
Computed Properties
- Exact Mass: 251.09469
- Monoisotopic Mass: 251.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 49.9Ų
Experimental Properties
- PSA: 49.93
- LogP: 3.72630
1,1'-(9H-carbazole-3,6-diyl)bis-Ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0036861-100mg |
1,1'-(9H-Carbazole-3,6-diyl)bis(ethan-1-one) |
3403-70-1 | 100mg |
$313.0 | 2022-04-27 | ||
| ChemScence | CS-0036861-250mg |
1,1'-(9H-Carbazole-3,6-diyl)bis(ethan-1-one) |
3403-70-1 | 250mg |
$440.0 | 2022-04-27 | ||
| ChemScence | CS-0036861-1g |
1,1'-(9H-Carbazole-3,6-diyl)bis(ethan-1-one) |
3403-70-1 | 1g |
$877.0 | 2022-04-27 | ||
| ChemScence | CS-0036861-5g |
1,1'-(9H-Carbazole-3,6-diyl)bis(ethan-1-one) |
3403-70-1 | 5g |
$1776.0 | 2021-09-02 | ||
| abcr | AB488642-250 mg |
1-(6-Acetyl-9H-carbazol-3-yl)-ethanone |
3403-70-1 | 250MG |
€544.00 | 2022-02-28 | ||
| abcr | AB488642-1 g |
1-(6-Acetyl-9H-carbazol-3-yl)-ethanone |
3403-70-1 | 1g |
€1,028.50 | 2022-02-28 | ||
| Ambeed | A567569-100mg |
1,1'-(9H-Carbazole-3,6-diyl)diethanone |
3403-70-1 | 97% | 100mg |
$63.0 | 2025-03-04 | |
| Ambeed | A567569-250mg |
1,1'-(9H-Carbazole-3,6-diyl)diethanone |
3403-70-1 | 97% | 250mg |
$91.0 | 2025-03-04 | |
| Ambeed | A567569-1g |
1,1'-(9H-Carbazole-3,6-diyl)diethanone |
3403-70-1 | 97% | 1g |
$236.0 | 2025-03-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSC676-100mg |
1-(6-acetyl-9H-carbazol-3-yl)ethan-1-one |
3403-70-1 | 95% | 100mg |
¥691.0 | 2024-04-15 |
1,1'-(9H-carbazole-3,6-diyl)bis-Ethanone Suppliers
1,1'-(9H-carbazole-3,6-diyl)bis-Ethanone Related Literature
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1,1'-(9H-carbazole-3,6-diyl)bis-Ethanone
Introduction to 1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone) (CAS No. 3403-70-1)
1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone), also known by its CAS number 3403-70-1, is a significant compound in the field of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which consists of two acetone groups attached to a carbazole backbone. The carbazole moiety, a tricyclic aromatic heterocycle, imparts notable electronic and optical properties to the molecule, making it a valuable material in various applications.
The molecular formula of 1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone) is C18H14O2, and its molecular weight is approximately 266.30 g/mol. The compound's structure can be visualized as a central carbazole core with two acetone groups attached at the 3 and 6 positions. This arrangement provides a rigid and planar structure, which is crucial for its functional properties.
In recent years, the study of 1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone) has gained significant attention due to its potential applications in organic electronics and optoelectronics. Research has shown that this compound exhibits excellent photoluminescence properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs). The high electron mobility and stability of the carbazole backbone contribute to its effectiveness in these devices.
Beyond OLEDs, 1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone) has also been explored for its potential in photovoltaic materials. Studies have demonstrated that this compound can serve as an electron acceptor in organic solar cells, enhancing their efficiency and performance. The ability to fine-tune the electronic properties of the molecule through chemical modifications further expands its utility in this field.
The synthesis of 1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone) typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 3,6-dibromocarbazole with acetone in the presence of a suitable base and catalyst. This method yields high purity and yield of the target compound. Recent advancements in synthetic methodologies have focused on improving the efficiency and sustainability of these processes, aligning with the growing emphasis on green chemistry principles.
In addition to its applications in electronics and energy materials, 1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone) has shown promise in biological research. Studies have explored its potential as a fluorescent probe for cellular imaging due to its strong photoluminescence and low cytotoxicity. The ability to modify the carbazole core with various functional groups allows for the development of tailored probes for specific biological targets.
The stability and solubility of 1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone) are important considerations for its practical applications. Research has shown that this compound exhibits good thermal stability and can be dissolved in common organic solvents such as chloroform and dimethylformamide (DMF). These properties facilitate its use in solution-processing techniques for device fabrication.
To further enhance the performance of devices incorporating 1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone), ongoing research focuses on optimizing its molecular design. For example, introducing electron-withdrawing or electron-donating substituents can fine-tune the energy levels and charge transport properties of the molecule. Computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure and behavior of this compound under various conditions.
In conclusion, 1,1'-(9H-carbazole-3,6-diyl)bis(Ethanone) (CAS No. 3403-70-1) is a versatile compound with a wide range of applications in organic electronics, photovoltaics, and biological imaging. Its unique molecular structure and favorable electronic properties make it an attractive material for both fundamental research and practical applications. As research continues to advance our understanding of this compound's behavior and potential uses, it is likely to play an increasingly important role in the development of next-generation technologies.
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